Silane, trimethyl(2-phenylethoxy)-

Description

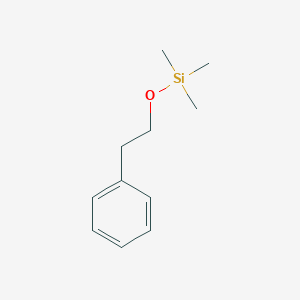

Silane, trimethyl(2-phenylethoxy)- (CAS 14629-58-4) is a silicon-based organometallic compound with the molecular formula C₁₁H₁₈OSi and a molecular weight of 194.35 g/mol . Structurally, it consists of a trimethylsilyl group (-Si(CH₃)₃) attached to a phenethyloxy moiety (C₆H₅CH₂CH₂O-). This compound is commonly used as a protecting group for alcohols in organic synthesis due to its stability under basic conditions and ease of removal via acidic hydrolysis . Its applications extend to pharmaceuticals, agrochemicals, and silicone-based materials.

Properties

CAS No. |

14629-58-4 |

|---|---|

Molecular Formula |

C11H18OSi |

Molecular Weight |

194.34 g/mol |

IUPAC Name |

trimethyl(2-phenylethoxy)silane |

InChI |

InChI=1S/C11H18OSi/c1-13(2,3)12-10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |

InChI Key |

ZDEFWWOHFSCODL-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)OCCC1=CC=CC=C1 |

Canonical SMILES |

C[Si](C)(C)OCCC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key molecular properties of silane, trimethyl(2-phenylethoxy)- and structurally related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent(s) |

|---|---|---|---|---|

| Silane, trimethyl(2-phenylethoxy)- | 14629-58-4 | C₁₁H₁₈OSi | 194.35 | Phenethyloxy (-OCH₂CH₂C₆H₅) |

| Methyltris(2-phenylethoxy)silane | 83918-65-4 | C₂₃H₃₀O₃Si | 406.58 | Three phenethyloxy groups |

| Trimethyl(3-phenyl-2-propenyl)-silane | N/A | C₁₂H₁₈Si | ~190.36* | 3-Phenylpropenyl (allyl) |

| [(1-Ethoxy-2-phenylethenyl)oxy]trimethylsilane | 31491-20-0 | C₁₃H₂₀O₂Si | 236.39 | Ethoxy-phenylethenyloxy |

Key Observations :

- Methyltris(2-phenylethoxy)silane (CAS 83918-65-4) has three phenethyloxy groups, making it bulkier and more suited for crosslinking in silicone polymers compared to the mono-substituted target compound .

- Trimethyl(3-phenyl-2-propenyl)-silane (C₁₂H₁₈Si) features an allyl group, enabling radical or electrophilic addition reactions in polymer chemistry, unlike the ether-linked phenethyloxy group in the target compound .

- [(1-Ethoxy-2-phenylethenyl)oxy]trimethylsilane (CAS 31491-20-0) contains a conjugated ethenyloxy group, which may enhance UV stability but reduce hydrolytic stability compared to the saturated phenethyloxy chain .

Reactivity and Stability

Hydrolytic Stability :

- Silane, trimethyl(2-phenylethoxy)- is stable under basic conditions but cleaved by acids (e.g., HF or acetic acid) .

- Methyltris(2-phenylethoxy)silane ’s triether structure offers higher hydrolytic resistance, making it suitable for long-term material applications .

- The allyl group in trimethyl(3-phenyl-2-propenyl)-silane introduces unsaturation, increasing susceptibility to oxidation but enabling polymerization .

- Thermal Stability: The target compound decomposes above 200°C, typical of silyl ethers. Lead-based analogs (e.g., trimethyl(p-nitrophenoxy)lead) from exhibit lower thermal stability due to weaker Pb-O bonds compared to Si-O bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.